3,3,4,4-Tetrafluoro-1,5-hexadiene

Description

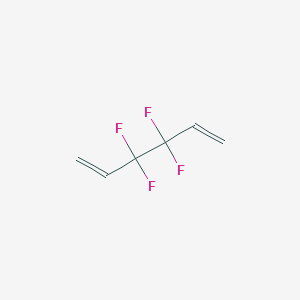

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetrafluorohexa-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F4/c1-3-5(7,8)6(9,10)4-2/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQZCPDRXZZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C=C)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170108 | |

| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-21-9 | |

| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4-Tetrafluorohexa-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluorohexa-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,4,4-Tetrafluoro-1,5-hexadiene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GXW7LD9C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3,4,4 Tetrafluoro 1,5 Hexadiene

Established Synthetic Routes for 3,3,4,4-Tetrafluoro-1,5-hexadiene

Established methods for synthesizing fluorinated dienes often rely on the use of pre-fluorinated building blocks or classical reaction types adapted for organofluorine chemistry.

A primary strategy for synthesizing complex fluorinated molecules involves the use of simpler, commercially available fluorinated starting materials. nih.gov For instance, the gas-phase copyrolysis of tetrafluoroethylene (B6358150) with buta-1,3-diene at high temperatures (490–510 °C) yields 3,3,4,4-tetrafluorocyclohex-1-ene. colab.wsresearchgate.net This cyclic intermediate can then be converted to other valuable fluorinated compounds. colab.wsresearchgate.net While this specific example does not directly yield this compound, it illustrates the principle of using simple fluorinated gases as building blocks for more complex structures. The synthesis of hexafluorobutadiene, a related perfluorinated diene, has been achieved using various starting materials, including 1,2-difluoro-dichloroethylene. scirp.org

The following table summarizes a reaction utilizing a fluorinated building block:

| Starting Materials | Reaction Conditions | Product | Yield |

| Tetrafluoroethylene, Buta-1,3-diene | Gas-phase copyrolysis, 490–510 °C | 3,3,4,4-Tetrafluorocyclohex-1-ene | Not specified |

Table 1: Synthesis of a cyclic fluorinated precursor.

Reductive coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds. While specific examples detailing the reductive coupling to form this compound are not prevalent in the provided search results, the general principle is applicable. This would theoretically involve the coupling of two molecules of a C3-fluorinated precursor.

The hydrofluorination of enynes (molecules containing both a double and a triple bond) has emerged as an effective method for synthesizing fluorinated dienes. nih.govrsc.org This approach allows for the direct incorporation of fluorine into an unsaturated system. rsc.org Amine-HF reagents, such as pyridinium (B92312) tetrafluoroborate, are often employed as the fluorine source. nih.gov This method has been successfully applied to a range of aryl-substituted enynoates, yielding (Z)-configured products with high regio- and stereoselectivity. nih.gov Mechanistic studies suggest the reaction proceeds through a vinyl cation intermediate. nih.gov

Key findings in enyne hydrofluorination:

| Enyne Substrate | Fluorinating Agent | Key Outcome | Reference |

| Aryl-substituted enynoates | Pyridinium tetrafluoroborate | High stereo- and regioselectivity for (Z)-dienes | nih.gov |

| General Enynes | Amine-modulated HF sources | Efficient pathway for C(sp²)-F bond formation | rsc.org |

Table 2: Summary of Enyne Hydrofluorination for Fluorinated Diene Synthesis.

Challenges and Optimization in Fluorinated Diene Synthesis

The synthesis of fluorinated dienes, including this compound, is often accompanied by a unique set of challenges that necessitate careful optimization of reaction conditions.

Challenges:

A primary challenge lies in achieving high regioselectivity during the synthesis. In coupling reactions, the formation of undesired isomers can significantly reduce the yield of the target diene. The control of regioselectivity in the functionalization of non-symmetrical dienes can be particularly difficult. sigmaaldrich.com

Furthermore, the stability of intermediates and the final products can be a concern. Some fluorinated compounds are prone to polymerization or decomposition under the reaction or purification conditions. For instance, the thermal reactions of 3,3,4,4-tetrafluorohexa-1,5-diene can lead to self-dimerization and polymerization. rsc.org

Optimization:

To address these challenges, significant efforts have been directed towards the optimization of synthetic protocols. This includes the careful selection of catalysts, solvents, and reaction temperatures to maximize yield and selectivity.

The development of robust catalytic systems is crucial. For example, in coupling reactions, the choice of the transition metal catalyst and its ligands can have a profound impact on the regiochemical outcome. researchgate.net The optimization of reaction parameters, such as catalyst loading, temperature, and reaction time, is a critical step in maximizing the efficiency of the synthesis. researchgate.netscielo.br

Solvent choice is another key parameter that is often optimized. The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and selectivity. nih.gov

In cases where isomer formation is unavoidable, optimization of the purification process becomes paramount. This may involve exploring different chromatographic techniques or developing crystallization methods to isolate the desired product in high purity. beilstein-journals.org

Interactive Data Table: Key Synthetic Strategies and Challenges

| Synthetic Strategy | Starting Materials | Key Transformation | Common Challenges |

|---|---|---|---|

| Reductive Coupling | Trifluorovinyl halides | C-C bond formation | Regioselectivity, catalyst poisoning |

| Dehalogenation | Polyhalogenated alkanes | Removal of halogen atoms | Harsh reaction conditions, over-reduction |

| Ring-Opening | Cyclic fluorinated alkenes | Cleavage of cyclic structure | Control of stereochemistry, competing reactions |

Reaction Mechanisms and Distinctive Reactivity of 3,3,4,4 Tetrafluoro 1,5 Hexadiene

Sigmatropic Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.org The Cope rearrangement, a nih.govnih.gov-sigmatropic shift of a 1,5-diene, is a well-studied example of this reaction class. wikipedia.orglscollege.ac.in The presence of fluorine atoms, as in 3,3,4,4-tetrafluoro-1,5-hexadiene, introduces unique electronic effects that modulate the course of these rearrangements.

Investigation of the Cope Rearrangement in Fluorinated 1,5-Hexadienes

The Cope rearrangement of 1,5-dienes is a thermally allowed process that can proceed through a concerted mechanism. wikipedia.orglscollege.ac.in Fluorination can alter the activation parameters and even the mechanistic pathway of this rearrangement. researchgate.net

Computational studies on various fluorinated 1,5-hexadienes indicate that fluorine substituents at the termini (C1 and C6) generally stabilize the transition states of chair conformations relative to the ground states. nih.govacs.org This stabilization can lead to more favorable kinetic profiles for the rearrangement. Conversely, these terminal fluorine atoms tend to destabilize pathways that proceed through boat conformations. nih.govacs.org

In contrast to hydrocarbon analogues where even semi-empirical computational methods can provide reliable predictions, for fluorinated systems, higher-level ab initio methods are often necessary to achieve correlation with experimental data. researchgate.net The introduction of electron-withdrawing groups, such as the trifluoromethyl group, can also significantly impact the rearrangement, often requiring more forcing conditions.

The table below presents a hypothetical comparison of activation parameters to illustrate the expected influence of fluorination, based on general principles.

| Compound | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| 1,5-Hexadiene (B165246) (unsubstituted) | ~33.5 | ~-13.8 |

| This compound | Expected to be lower than unsubstituted | Expected to be negative |

The mechanism of the Cope rearrangement has been a subject of extensive study, with the central question being whether it proceeds through a concerted, aromatic-like transition state or a stepwise pathway involving a biradical intermediate. wikipedia.orgnrochemistry.com For the parent 1,5-hexadiene, the concerted mechanism is generally accepted. wikipedia.orglscollege.ac.in

However, the presence of fluorine atoms can shift the mechanism towards a stepwise, biradical pathway. researchgate.net Computational studies on perfluorinated systems, such as octafluoro- and decafluorohexadienes, suggest that a cyclohexane-1,4-diyl biradical intermediate is favored. nih.govacs.org This preference is attributed to the stabilizing effect of fluorine on sp³-hybridized carbon centers. nih.govacs.org

In the case of meso-2,2'-bis(difluoromethylene)cyclopentane, a related system, computational analysis indicates that the destabilization of the concerted boat transition state is significant enough to favor a dissociative concerted transition state that resembles weakly interacting allyl radicals. nih.gov This suggests that for certain fluorinated dienes, the transition state may have considerable biradical character even if a true biradical intermediate is not formed. wikipedia.org

The Cope rearrangement can proceed through two primary transition state geometries: a lower-energy chair-like conformation and a higher-energy boat-like conformation. wikipedia.orgimperial.ac.uk The energy difference between these two transition states in the parent 1,5-hexadiene is approximately 6 kcal/mol. sandiego.edu

Fluorine substitution can influence the preference for a chair or boat transition state. nih.govacs.org As mentioned previously, terminal fluorine atoms tend to stabilize the chair transition state while destabilizing the boat transition state. nih.govacs.org This is consistent with experimental observations. nih.govacs.org For systems that are constrained to adopt a boat-like transition state, such as certain terminally fluorinated 1,5-hexadienes, the reaction may proceed through a radical stepwise mechanism. researchgate.net

The preference for a chair-like transition state is a key factor in determining the stereochemical outcome of the Cope rearrangement. nrochemistry.com Substituents generally prefer to occupy equatorial positions in the chair transition state to minimize steric interactions. imperial.ac.uk

Cycloaddition Reactions

Cycloaddition reactions are another important class of pericyclic reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. libretexts.org

Intramolecular Cyclization Pathways Leading to Fluorinated Cyclic Compounds

While specific studies on the purely intramolecular cyclization of this compound are not extensively documented in readily available literature, the principles of such reactions in related fluorinated systems provide valuable insights. The presence of the rigid tetrafluoroethylene (B6358150) spacer influences the conformational preferences of the molecule, which can in turn affect the feasibility and outcome of intramolecular cyclization reactions. For instance, in superacid (HF–SbF₅), various N,N-diallylic amines and amides, which share the 1,5-diene structural motif, undergo a novel cyclization/fluorination reaction to produce fluorinated piperidines. canada.caacsgcipr.org This suggests that under strongly acidic or electrophilic conditions, the double bonds of this compound could be activated towards intramolecular attack, potentially leading to the formation of fluorinated carbocyclic systems. The substitution pattern on the diene has been shown to have a dramatic effect on the synthesis of these fluoropiperidines, highlighting the sensitivity of these cyclization reactions to electronic and steric factors. nih.gov

Radical Reactions and Their Stereochemical Control

Radical reactions involving this compound are a key area of its chemistry, offering pathways to complex fluorinated molecules with a degree of stereochemical control.

Radical Cyclization Studies and Product Characterization

A notable example of the unique reactivity of this compound is its thermal reaction with pentafluoroiodoethane (B1347087). This reaction leads to unusual cyclization products featuring a four-membered ring, a surprising outcome given the inherent strain of such structures and the entropic unfavorability compared to the formation of five-membered rings often seen in analogous reactions with non-fluorinated dienes. youtube.com In addition to the main four-membered ring product, minor amounts of an isomeric saturated monoadduct containing a five-membered ring and an acyclic monoadduct were also isolated. The structures of these cyclic products were rigorously elucidated using spectroscopic techniques and chemical methods. youtube.com This preference for a strained four-membered ring highlights the profound influence of the fluorine substituents on the radical cyclization pathway. The regiochemistry of radical cyclizations can often be controlled by factors such as the stability of the cyclized radical intermediate. chemicalbook.com

Perfluoroalkylation Reactions with Fluorinated Dienes

The introduction of perfluoroalkyl groups into organic molecules is of great interest due to the unique properties these moieties impart. Radical perfluoroalkylation of alkenes and alkynes has been successfully performed using various initiation methods. semanticscholar.org While specific studies detailing the perfluoroalkylation of this compound are not extensively reported, the general principles of these reactions are well-established. Perfluoroalkyl radicals, being electrophilic in nature, readily add to carbon-carbon double bonds. semanticscholar.org One-pot methods for the perfluoroalkylation of arenes have been developed, involving in-situ generation of arylboronate esters followed by reaction with a copper-perfluoroalkyl reagent. nih.gov Such strategies could potentially be adapted for the perfluoroalkylation of fluorinated dienes like this compound.

Influence of Solvent Effects on Radical Reaction Pathways (e.g., Aqueous Media)

The choice of solvent can have a significant impact on the kinetics and outcomes of radical reactions, a factor that is often overlooked. canada.ca While many radical reactions are considered to be relatively insensitive to solvent effects, this is not a universal rule. canada.cayoutube.com In fact, polar solvents can influence reaction rates by stabilizing polar transition states. For instance, the rate constants for the addition of a fluorinated radical to water-soluble alkenes were found to be considerably larger in water compared to nonpolar organic solvents, which was attributed to the stabilization of the polar transition state by the aqueous medium. wikipedia.org This enhanced reactivity of perfluoroalkyl radicals in water facilitates their addition to both activated and unactivated unsaturated substrates. wikipedia.org Although specific data for this compound in aqueous media is scarce, these findings suggest that conducting its radical reactions in water or other polar solvents could lead to altered reactivity and product distributions. The use of water as a solvent for radical reactions is also advantageous from a green chemistry perspective. nih.gov

Transition Metal-Mediated Transformations

The electron-deficient nature of the double bonds in this compound makes it an intriguing ligand for transition metals, opening up avenues for novel catalytic transformations.

Catalytic Activation and Functionalization Strategies

The catalytic functionalization of unsaturated hydrocarbons is a cornerstone of modern synthetic chemistry, offering efficient pathways to complex molecules. For dienes, strategies such as catalytic hydrofunctionalization and difunctionalization are particularly powerful, allowing for the atom-economical addition of new chemical groups across the double bonds. mdpi.comresearchgate.net While the field has seen significant advances in the transition-metal-catalyzed functionalization of various substrates, including dienes and fluorinated compounds, specific catalytic applications targeting this compound are not extensively documented in the reviewed literature. mdpi.comnih.gov

However, general principles derived from related systems offer insight into potential strategies. For instance, methods developed for the catalytic 1,4-fluorodifunctionalization of trifluoromethyl-substituted 1,3-dienes, which employ an iodine(I)/iodine(III) catalysis platform, could conceivably be adapted. researchgate.net Such a process, if applied to this compound, could lead to valuable δ-fluoro-alcohol and amine derivatives. researchgate.net The reaction leverages an in-situ generated hypervalent iodine species to activate the diene system toward a cyclization/fluorination sequence. researchgate.net

Furthermore, transition-metal catalysis, which is pivotal in activating C-H and C-F bonds, could unlock novel functionalization pathways. nih.gov Rhodium-catalyzed hydroacylation, for example, has been used to functionalize dienes and other unsaturated systems. The strong electron-withdrawing nature of the tetrafluorinated bridge in this compound would undoubtedly influence the regioselectivity and efficiency of such catalytic transformations.

Electrophilic and Nucleophilic Addition Reactions

The reactivity of a double bond is dictated by its electron density. In typical alkenes, the π-bond is electron-rich, making it a target for electrophiles. youtube.com However, the presence of the intensely electron-withdrawing -CF₂-CF₂- group in this compound significantly reduces the electron density of the terminal double bonds. This electronic feature reverses the typical reactivity profile, making the double bonds susceptible to attack by nucleophiles.

Electrophilic Addition: Electrophilic addition to dienes is a well-established reaction class. lasalle.edu For conjugated dienes, attack by an electrophile leads to an allylic carbocation, which can then be intercepted by a nucleophile at two different positions, resulting in 1,2- and 1,4-addition products. libretexts.orgvaia.com In the case of this compound, an isolated diene, electrophilic attack would be disfavored due to the electron-poor nature of the double bonds. Any resulting carbocation intermediate would be destabilized by the adjacent electron-withdrawing fluorinated carbons, making such reactions kinetically and thermodynamically challenging compared to reactions with electron-rich alkenes.

Nucleophilic Addition: The electron-deficient nature of the double bonds in this compound makes them prime candidates for nucleophilic addition reactions. This reactivity is analogous to that of α,β-unsaturated ketones, where nucleophiles add in a conjugate (1,4-addition or Michael) fashion. youtube.com "Soft" nucleophiles, in particular, favor this type of addition to electron-poor double bonds. youtube.com While specific studies on nucleophilic additions to this compound were not detailed in the provided search results, the reactivity of similar highly fluorinated olefins suggests that nucleophiles like amines, alkoxides, and organometallic reagents would readily attack the terminal carbons. rsc.org The reaction of perfluoro-3,4-dimethylhex-3-en-2-one with various nucleophiles, for example, shows attack at the double bond, highlighting the potent activating effect of fluorine substituents. rsc.org

Thermolysis and Photolysis Processes Leading to Novel Fluorinated Carbon Skeletons

Thermal reactions provide a powerful method for constructing new carbon-carbon bonds and accessing unique molecular frameworks. In the case of this compound, thermolysis has been shown to generate novel cyclized and polycyclic fluorinated structures.

One key area of study has been its thermal cycloaddition reactions with other fluoro-olefins. rsc.org When heated with tetrafluoroethylene (TFE) or chlorotrifluoroethylene (B8367) (CTFE), this compound undergoes [2+2] cycloadditions to form both monoadducts and diadducts. These reactions produce new four-membered rings, demonstrating the diene's ability to act as a building block for complex cyclic systems. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Major Products |

| This compound | Tetrafluoroethylene | Thermal | 1-(2,2,3,3-Tetrafluorocyclobutyl)-2-(vinylic)tetrafluoroethane (Monoadduct), 1,2-Bis(2,2,3,3-tetrafluorocyclobutyl)tetrafluoroethane (Diadduct) |

| This compound | Chlorotrifluoroethylene | Thermal | Cyclic mono- and di-adducts |

Table generated based on findings from thermal cycloaddition reactions. rsc.org

In a different thermal process, the reaction of this compound with pentafluoroiodoethane at high temperatures (210–220°C) leads to an unusual intramolecular cyclization. rsc.org Instead of a simple addition product, the reaction yields products containing a highly strained four-membered ring. This outcome is noteworthy as it proceeds despite the unfavorable entropy associated with forming such a strained structure. A minor amount of an isomer with a five-membered ring was also isolated, indicating a complex reaction landscape. rsc.org The formation of these unique carbocyclic skeletons underscores the distinctive reactivity imparted by the fluorinated central unit, which directs the reaction pathway towards intramolecular cyclization.

| Reactant 1 | Reactant 2 | Conditions | Major Product | Minor Products |

| This compound | Pentafluoroiodoethane | 210–220°C | Cyclobutane derivative (from intramolecular cyclization) | Cyclopentane derivative, Acyclic monoadduct |

Table summarizing the thermal reaction between this compound and Pentafluoroiodoethane. rsc.org

While photolysis represents another common strategy for inducing cyclizations and rearrangements, specific photolytic studies involving this compound were not found in the searched literature.

Polymerization and Copolymerization of 3,3,4,4 Tetrafluoro 1,5 Hexadiene

Homopolymerization Characteristics of 3,3,4,4-Tetrafluoro-1,5-hexadiene

The homopolymerization of this compound yields polymers with a fluorinated backbone, which imparts desirable characteristics such as thermal stability and chemical resistance.

Kinetic and Mechanistic Studies of Polymerization

Detailed kinetic and mechanistic investigations into the homopolymerization of this compound are crucial for understanding and controlling the polymerization process. While specific studies on this monomer are not extensively detailed in the provided results, general principles of diene polymerization can be applied. The polymerization is typically initiated by radical initiators, and the reaction proceeds via the addition of monomer units to the growing polymer chain.

Isoconversional kinetic analysis of polymerization reactions, often studied using techniques like Differential Scanning Calorimetry (DSC), can reveal whether the process is governed by a single rate-limiting step or more complex, multi-step kinetics. mdpi.comnih.gov For instance, in some diacetylene polymerizations, a nearly constant isoconversional activation energy suggests a well-defined rate-limiting step. mdpi.comnih.gov The order of the reaction, which can be determined from both calorimetric and spectroscopic data, provides further insight into the polymerization mechanism. mdpi.comnih.gov

Structural Elucidation of Resulting Homopolymers and Microstructure Control

The structure of the homopolymer derived from this compound is a key determinant of its physical and chemical properties. Due to the presence of two double bonds, cyclopolymerization is a likely and significant reaction pathway, leading to the formation of cyclic repeating units within the polymer backbone. This process competes with the formation of linear structures containing pendant vinyl groups.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in elucidating the microstructure of the resulting homopolymers. For example, ¹H and ¹³C NMR can be used to identify and quantify the different structural units present in the polymer chain, including cyclic structures and unreacted double bonds. mdpi.comresearchgate.net The degree of cyclization versus linear propagation can be influenced by polymerization conditions such as monomer concentration and temperature.

Copolymerization Strategies with Other Monomers

Copolymerization of this compound with other monomers offers a versatile approach to tailor the properties of the resulting fluorinated polymers.

Reactivity Ratios and Monomer Sequence Distribution in Copolymers

Understanding the reactivity ratios of comonomers is fundamental to predicting and controlling the composition and sequence distribution of the resulting copolymer. mdpi.com The reactivity ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the other comonomer. mdpi.com These ratios determine whether the resulting copolymer has a random, alternating, or blocky structure. researchgate.net

For instance, if r₁ > 1 and r₂ < 1, the copolymer will be enriched in monomer 1. If both r₁ and r₂ are less than 1, an azeotropic point may exist where the copolymer composition is the same as the feed composition. The determination of these ratios often involves analyzing the copolymer composition at various monomer feed ratios, typically at low conversions. rsc.org

The monomer sequence distribution, which can be random, alternating, or block-like, significantly influences the macroscopic properties of the copolymer. researchgate.net This distribution can be predicted from the reactivity ratios and has a profound impact on the material's thermal, mechanical, and surface properties.

Application of Free Radical Polymerization (FRP) and Controlled Radical Polymerization (CRP) Techniques (e.g., Iodine Transfer Polymerization)

Free radical polymerization (FRP) is a common method for synthesizing fluoropolymers. nih.govresearchgate.net However, for better control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization (CRP) techniques are increasingly employed. tudelft.nl

Iodine Transfer Polymerization (ITP) is a type of CRP that has proven effective for the polymerization of various monomers, including fluorinated ones. tudelft.nlbohrium.comgoogle.comnih.gov ITP utilizes an iodo-compound as a chain transfer agent to reversibly deactivate the growing polymer chains, allowing for a more controlled polymerization process. tudelft.nlgoogle.comnih.gov This technique can be used to synthesize well-defined block copolymers by sequentially adding different monomers. bohrium.comnih.gov For example, a fluorinated macro-chain transfer agent can be synthesized first, which is then used to initiate the polymerization of another monomer, leading to the formation of a block copolymer. nih.gov

Synthesis of Fluorinated Copolymers with Tunable Properties

By copolymerizing this compound with a variety of other monomers, it is possible to create a wide range of fluorinated copolymers with tunable properties. mdpi.comnih.govresearchgate.netrsc.org The choice of the comonomer can be used to modify properties such as:

Thermal Stability: The incorporation of fluorinated units generally enhances thermal stability.

Surface Energy: Fluorinated polymers are known for their low surface energy, leading to properties like hydrophobicity and oleophobicity. nih.gov

Mechanical Properties: The flexibility and strength of the copolymer can be adjusted by the choice of comonomer.

Solubility: The introduction of certain comonomers can improve the solubility of the resulting fluoropolymer in common organic solvents.

The ability to precisely control the copolymer composition and architecture through techniques like CRP allows for the fine-tuning of these properties to meet the demands of specific applications. nih.govresearchgate.net

Influence of Polymerization Conditions on Polymer Architecture and Performance

Without specific experimental data for this compound, we can only extrapolate potential influences based on general knowledge of diene polymerization. Key polymerization conditions that would likely influence the architecture and performance of poly(this compound) include:

Initiator Type and Concentration: The choice of initiator (e.g., radical, anionic, cationic) would fundamentally dictate the polymerization mechanism and influence polymer properties such as molecular weight, molecular weight distribution, and the degree of branching.

Monomer Concentration: This would affect the rate of polymerization and could influence the extent of side reactions.

Temperature: Temperature typically has a significant impact on the rate of polymerization and can also affect the polymer's microstructure, including the potential for cyclopolymerization versus linear chain growth.

Solvent: The choice of solvent can influence the solubility of the monomer and the growing polymer chains, thereby affecting the polymerization kinetics and the final polymer morphology.

A hypothetical study could explore these parameters to understand their effect on the resulting polymer. A potential data table from such a study might look like this:

| Initiator | Temperature (°C) | Monomer/Initiator Ratio | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| AIBN | 60 | 100:1 | Data Not Available | Data Not Available |

| Benzoyl Peroxide | 80 | 100:1 | Data Not Available | Data Not Available |

| n-Butyllithium | -78 | 200:1 | Data Not Available | Data Not Available |

Table 1: Hypothetical Polymerization Data for this compound. This table is illustrative and not based on actual experimental results.

Crosslinking Mechanisms and Networks in Fluorinated Poly(dienes)

Crosslinking is a critical process for transforming linear or branched polymers into a three-dimensional network, thereby enhancing their mechanical properties, thermal stability, and solvent resistance. For a polymer derived from this compound, several crosslinking strategies could be envisioned, leveraging the residual double bonds in the polymer backbone.

Potential crosslinking mechanisms could include:

Vulcanization: Using sulfur or peroxide-based systems, a common method for crosslinking polydienes.

Radiation Crosslinking: Employing high-energy radiation (e.g., electron beam or gamma rays) to induce crosslinks.

Thiol-ene Chemistry: Reacting the pendant vinyl groups with multifunctional thiols.

The density and nature of the crosslinks would significantly impact the final properties of the material.

| Crosslinking Agent | Temperature (°C) | Swelling Ratio (in Toluene) | Tensile Strength (MPa) |

| Dicumyl Peroxide | 160 | Data Not Available | Data Not Available |

| Sulfur/Accelerator | 140 | Data Not Available | Data Not Available |

| Pentaerythritol tetrakis(3-mercaptopropionate) | UV | Data Not Available | Data Not Available |

Table 2: Hypothetical Crosslinking Data for Poly(this compound). This table is illustrative and not based on actual experimental results.

Directed Polymerization in Confined Environments and Nanocomposites

Directed polymerization within confined environments, such as the channels of nanoporous materials or on the surface of nanoparticles, offers a pathway to create polymers with controlled architectures and to fabricate advanced nanocomposites. While there is no specific research on the directed polymerization of this compound, this remains an area of potential future investigation. Such studies could lead to the development of novel materials with tailored optical, electronic, or barrier properties.

Theoretical and Computational Investigations of 3,3,4,4 Tetrafluoro 1,5 Hexadiene

Electronic Structure and Reactivity Modeling

Computational chemistry offers powerful tools to model the electronic structure and predict the reactivity of molecules like 3,3,4,4-tetrafluoro-1,5-hexadiene. Methodologies such as Density Functional Theory (DFT), ab initio, and semiempirical methods are employed to gain a deeper understanding of its chemical behavior.

Density Functional Theory (DFT) has become a important method for investigating the reaction mechanisms of organic molecules. For this compound, DFT calculations can be particularly insightful for studying its participation in complex reactions, such as radical cyclizations.

Experimental studies have shown that the radical cyclization of this compound exhibits a notable preference for 4-exo-trig cyclization, especially in aqueous environments. researchgate.netresearchgate.net DFT calculations could be employed to model the transition states for both the 4-exo and the alternative 5-endo cyclization pathways. By calculating the activation energies for these pathways, researchers can theoretically validate the experimentally observed selectivity. These calculations would likely involve modeling the radical intermediate and its subsequent cyclization, taking into account solvent effects to understand the enhanced selectivity in water. researchgate.netresearchgate.net

While specific DFT studies on the reaction mechanisms of this compound are not extensively reported in publicly available literature, the principles of DFT are well-established for such analyses. A typical study would involve optimizing the geometries of the reactants, transition states, and products to determine their relative energies and to map out the potential energy surface of the reaction.

Beyond DFT, other computational methods like ab initio and semiempirical calculations are valuable for predicting accurate energetic parameters. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate data, though they are computationally more demanding. For a molecule like this compound, high-level ab initio calculations could be used to precisely determine properties such as its heat of formation, ionization potential, and electron affinity.

Semiempirical methods, which use parameters derived from experimental data, offer a faster computational alternative. While less accurate than ab initio or DFT methods, they can be useful for initial explorations of large systems or for studying trends in a series of related molecules. For this compound, semiempirical methods could provide initial estimates of its electronic properties and reactivity, which could then be refined by more rigorous computational approaches.

Detailed energetic parameters for this compound from specific ab initio or semiempirical studies are not readily found in the public domain. However, the application of these methods would follow standard computational protocols.

Transition State Analysis and Reaction Pathway Mapping

A critical aspect of understanding a chemical reaction is the characterization of its transition state and the mapping of the entire reaction pathway. For this compound, this is particularly relevant in the context of its unusual radical cyclization behavior.

Computational chemists can locate the transition state structure for a given reaction, which represents the highest energy point along the reaction coordinate. Analysis of the transition state's geometry and vibrational frequencies can confirm that it is a true saddle point connecting reactants and products. For the radical cyclization of this compound, a transition state analysis would reveal the precise atomic arrangement at the point of ring closure. researchgate.netresearchgate.net

Once the transition state is identified, the entire reaction pathway can be mapped by following the intrinsic reaction coordinate (IRC). This provides a detailed picture of the geometric and energetic changes that occur as the molecule transforms from reactant to product. Such a map for the cyclization of this compound would illustrate the preference for the 4-exo pathway by showing a lower energy barrier compared to the 5-endo pathway. researchgate.netresearchgate.net While the concept is clear, specific published reaction pathway maps for this compound are not currently available.

Role of Fluorine Substituents in Modulating Reactivity and Stability via Electronic Effects

The four fluorine atoms in this compound play a crucial role in modulating its reactivity and stability through their potent electronic effects. Fluorine is the most electronegative element, leading to a strong inductive effect (-I effect), where electron density is withdrawn from the carbon backbone. epdf.pub This effect can significantly influence the stability of intermediates and transition states.

In the case of this compound, the electron-withdrawing nature of the fluorine atoms stabilizes the molecule itself. This increased stability can be attributed to the polarization of the C-F bonds. However, this stabilization can also impact reactivity. For instance, the electron-withdrawing fluorine atoms can influence the electron density of the double bonds, potentially affecting their susceptibility to electrophilic or nucleophilic attack.

The fluorine substituents also play a role in the stability of radical intermediates formed during reactions. The influence of fluorine on radical stability is complex and can involve both inductive and hyperconjugative effects. While specific studies on this compound are scarce, the general principles of organofluorine chemistry suggest that the fluorine atoms at the 3 and 4 positions would have a profound impact on the energetics of any reaction involving the adjacent double bonds.

Table 1: General Electronic Effects of Fluorine Substituents

| Electronic Effect | Description | Impact on Reactivity and Stability |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to high electronegativity. | Generally increases the stability of the molecule but can decrease the reactivity of adjacent pi systems towards electrophiles. Stabilizes anionic intermediates. |

| Mesomeric Effect (+M) | Donation of lone pair electrons into adjacent pi systems. | Generally weaker than the inductive effect for fluorine. Can slightly increase electron density in a conjugated system. |

| Hyperconjugation | Interaction of C-F sigma bonds with adjacent empty or partially filled orbitals. | Can influence the stability of carbocations and radicals. |

Prediction of Spectroscopic Signatures for Structural Confirmation

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. For this compound, predicting its NMR and IR spectra would be a key step in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a standard application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts. For this compound, one would expect distinct signals for the different types of protons and carbons. The ¹⁹F NMR spectrum would be particularly informative, showing a single resonance for the four equivalent fluorine atoms. The predicted coupling constants between different nuclei would also help in assigning the spectral peaks. While specific predicted NMR data for this compound is not readily available, the methodology is well-established.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. For this compound, the calculated IR spectrum would be expected to show characteristic C-H stretching and bending vibrations, C=C stretching vibrations of the alkene groups, and strong C-F stretching vibrations, which are typically found in a specific region of the IR spectrum. Comparing the predicted spectrum with an experimental one would provide strong evidence for the compound's identity.

Table 2: Predicted Spectroscopic Data (General Expectations)

| Spectroscopy | Predicted Feature | Approximate Expected Region |

| ¹H NMR | Signals for vinyl and allylic protons | Vinyl: ~5-6 ppm; Allylic: ~2-3 ppm |

| ¹³C NMR | Signals for sp² and sp³ carbons | sp²: ~100-150 ppm; sp³: ~30-60 ppm |

| ¹⁹F NMR | A single signal for the four equivalent fluorine atoms | Dependent on the reference standard, but a specific chemical shift would be predicted. |

| IR Spectroscopy | C=C stretch | ~1640-1680 cm⁻¹ |

| C-F stretch | Strong absorptions in the ~1000-1400 cm⁻¹ region |

It is important to note that while these predictions are based on established computational methods, the actual experimental values may vary depending on the specific conditions under which they are measured.

Advanced Analytical Methodologies for Characterization of 3,3,4,4 Tetrafluoro 1,5 Hexadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Microstructure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3,3,4,4-tetrafluoro-1,5-hexadiene. By analyzing the spectra from ¹H, ¹³C, and ¹⁹F nuclei, one can confirm the compound's connectivity and stereochemistry. While complete, experimentally verified spectral data sets are not widely published, the expected spectra can be predicted based on the known principles of NMR and the compound's chemical structure.

¹H NMR: The proton NMR spectrum is expected to be complex due to proton-proton and proton-fluorine couplings. The molecule contains two chemically equivalent vinyl groups (CH₂=CH-). The protons on the terminal CH₂ group and the single CH proton would exhibit signals in the typical olefinic region (approximately δ 5-6.5 ppm). The multiplicity of these signals would be intricate, showing splitting not only from adjacent protons but also from the fluorine atoms on the C3 and C4 carbons (typically ³J(H,F) and ⁴J(H,F) couplings).

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine environments. Since the four fluorine atoms on the C3 and C4 carbons are chemically equivalent in the achiral molecule, a single signal is expected. This signal's chemical shift would be characteristic of a fluorine atom on a saturated carbon adjacent to an unsaturated system. The signal would likely appear as a complex multiplet due to coupling with the neighboring vinyl protons (³J(F,H)).

¹³C NMR: The ¹³C NMR spectrum, typically recorded with proton decoupling, would confirm the carbon framework. Due to the molecule's symmetry, three distinct carbon signals are anticipated: one for the two equivalent terminal CH₂ carbons, one for the two equivalent CH carbons, and one for the two equivalent CF₂ carbons. The signal for the CF₂ carbons would be split into a triplet due to the direct one-bond coupling with the two fluorine atoms (¹J(C,F)), which is typically large. Further, smaller couplings to the other two fluorine atoms might be observed.

Some research has noted that in reaction mixtures containing this compound, the interpretation of NMR spectra can be challenging due to the overlap of signals. uni-bonn.de

Table 1: Predicted NMR Spectral Data for this compound Note: These are predicted values based on spectroscopic principles. Experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~5.8 - 6.2 | ddt (doublet of doublet of triplets) | -CH= |

| ¹H | ~5.2 - 5.5 | m (multiplet) | =CH₂ |

| ¹⁹F | -110 to -120 | m (multiplet) | -CF₂- |

| ¹³C | ~130 - 135 | s (singlet) | -C H= |

| ¹³C | ~120 - 125 | s (singlet) | =C H₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods are crucial for confirming the presence of the carbon-carbon double bonds and the carbon-fluorine bonds.

FT-IR Spectroscopy: In an FT-IR spectrum of the compound, key absorption bands would be expected. The C=C stretching vibration of the alkene groups would appear in the 1640-1680 cm⁻¹ region. The stretching vibrations for the vinylic C-H bonds would be found above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), while the out-of-plane C-H bending vibrations would give rise to strong absorptions in the 900-1000 cm⁻¹ range. The most prominent feature for this molecule would be the very strong absorption bands corresponding to the C-F stretching vibrations, which typically occur in the 1000-1400 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique. The C=C stretch, which may be a weak to medium intensity band in the IR spectrum, is typically a strong band in the Raman spectrum, expected around 1650 cm⁻¹. This makes Raman particularly useful for analyzing the double bonds. The symmetric C-F stretching vibrations may also be observed. The combination of FT-IR and Raman allows for a more complete analysis of the molecule's vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|---|

| C-H (vinyl) | Stretch | FT-IR, Raman | 3010 - 3095 |

| C=C | Stretch | FT-IR, Raman | 1640 - 1680 |

| C-H (vinyl) | Bend (out-of-plane) | FT-IR | 900 - 1000 |

Mass Spectrometry Techniques (GC-MS, HRMS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating volatile compounds like this compound from a mixture and obtaining its mass spectrum. scribd.com The retention time from the GC provides one piece of identifying information, while the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (154.11).

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the precise elemental formula of the molecule. For C₆H₆F₄, the calculated exact mass of the molecular ion is different from other ions that might have the same nominal mass, providing unambiguous identification.

Fragmentation Pattern: In the mass spectrometer, the molecular ion can fragment in predictable ways. For this compound, likely fragmentation pathways would include the cleavage of the C-C bond between the two fluorinated carbons (C3-C4), or the loss of an allyl radical (•CH₂CH=CH₂), resulting in characteristic fragment ions.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C₆H₆F₄ |

| Molecular Weight (Nominal) | 154 g/mol |

| Calculated Exact Mass [M]⁺ | 154.0355 u |

| Potential Fragment [M - F]⁺ | m/z 135 |

| Potential Fragment [M - C₃H₃]⁺ | m/z 115 |

| Potential Fragment [C₃H₃F₂]⁺ | m/z 77 |

X-ray Diffraction Studies for Solid-State Structure and Morphology (of derived polymers/crystals)

X-ray diffraction (XRD) is the principal technique for investigating the long-range atomic and molecular order in solid materials. While there is little information on the single-crystal structure of this compound monomer, XRD is critical for characterizing the structure and morphology of polymers derived from it.

Should this compound be polymerized, XRD would be employed to analyze the resulting material's solid-state characteristics. The analysis of a fluoropolymer, such as the well-studied Polytetrafluoroethylene (PTFE), provides a relevant model for the type of information that can be obtained. researchgate.net

Crystallinity: The XRD pattern of a semi-crystalline polymer consists of sharp Bragg diffraction peaks superimposed on a broad, diffuse halo. The sharp peaks arise from the ordered, crystalline regions, while the halo originates from the disordered, amorphous domains. researchgate.net The degree of crystallinity can be quantified by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. preprints.org

Crystal Structure and Size: The positions of the diffraction peaks (in terms of the scattering angle, 2θ) are used to determine the polymer's crystal system and unit cell dimensions. The width of the diffraction peaks is inversely related to the size of the coherently diffracting domains, known as crystallites. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening. researchgate.net For fluoropolymers like PTFE, XRD studies have revealed details about its helical molecular conformation and how processing and modifications affect the crystalline structure, interplanar spacings, and unit cell volume. researchgate.netpreprints.org This information is vital as the morphology and degree of crystallinity strongly influence the mechanical, thermal, and physical properties of the final polymeric material. scispace.com

Table 4: Information Obtainable from XRD Analysis of a Derived Polymer

| Parameter | Description | Significance |

|---|---|---|

| Degree of Crystallinity | The weight or volume fraction of the crystalline phase in the polymer. | Determines mechanical properties like stiffness, hardness, and tensile strength. |

| Crystal Structure | The arrangement of polymer chains in the unit cell (e.g., triclinic, monoclinic, hexagonal). | Influences the density and packing efficiency of the polymer. |

| Interplanar Spacing (d-spacing) | The distance between parallel planes of atoms in the crystal lattice. | Changes can indicate thermal expansion, strain, or incorporation of comonomers. |

Applications in Advanced Materials Science

Precursors for Novel Fluoropolymer and Elastomer Synthesis

The presence of both fluorine atoms and polymerizable double bonds makes 3,3,4,4-tetrafluoro-1,5-hexadiene a compelling building block for the synthesis of novel fluoropolymers and fluoroelastomers. The incorporation of this monomer can be achieved through various polymerization techniques. While specific research on the homopolymerization of this compound is not extensively documented in readily available literature, its potential as a comonomer is significant.

In copolymerization reactions, this compound can introduce sites of unsaturation into the polymer backbone. This unsaturation serves as a handle for subsequent chemical modifications, such as cross-linking or grafting, which are crucial for producing elastomers with tailored properties like elasticity, chemical resistance, and thermal stability. The general synthesis of fluoropolymers often involves radical polymerization, and it is conceivable that this diene could be incorporated into polymer chains alongside other fluoroalkenes like vinylidene fluoride (B91410) (VDF) or tetrafluoroethylene (B6358150) (TFE). The resulting materials would possess a unique combination of properties derived from each monomer unit.

Specialty Monomers for Tailored Polymeric Architectures with Enhanced Performance

As a specialty monomer, this compound offers the potential to create polymers with precisely designed architectures. The diene functionality allows for the possibility of cyclopolymerization, a process that can lead to the formation of polymers with cyclic repeating units within the main chain. This can significantly impact the physical and chemical properties of the resulting material, often leading to enhanced thermal stability, higher glass transition temperatures, and altered solubility characteristics compared to their linear analogues.

The ability to introduce specific functional groups via the double bonds after polymerization further underscores its role in creating tailored architectures. This post-polymerization modification allows for the fine-tuning of properties to meet the demands of specific high-performance applications.

Development of Materials with Modulated Thermal Stability and Electron-Withdrawing Characteristics

Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting material. This can be particularly relevant in the development of materials for electronic and optical applications where a low dielectric constant or specific refractive index is required. The presence of the fluorine atoms can lower the polarizability of the polymer, leading to a decrease in the dielectric constant, which is advantageous for insulating materials in microelectronics.

Role in the Creation of Functional Materials for Specific Research Objectives

The unique combination of a fluorinated core and reactive vinyl groups makes this compound a valuable tool for researchers aiming to create functional materials with specific properties. For instance, the unsaturation introduced by this monomer can be utilized in "click chemistry" reactions, allowing for the straightforward attachment of various functional molecules to the polymer chain. This modular approach enables the development of materials for a wide array of research purposes, including sensors, membranes, and biomedical devices.

The ability to precisely control the level of fluorination and the density of reactive sites by adjusting the comonomer feed ratio during polymerization provides a powerful method for systematically studying structure-property relationships in functional polymers. This allows researchers to design and synthesize materials with optimized performance for targeted applications.

Comparative Analysis with Non Fluorinated and Partially Fluorinated 1,5 Hexadienes

Contrast in Sigmatropic Rearrangement Kinetics and Mechanistic Pathways

The Cope rearrangement, a nrochemistry.comnrochemistry.com-sigmatropic shift of a 1,5-diene, is a cornerstone of pericyclic reactions, typically proceeding through a concerted, chair-like transition state. nrochemistry.comwikipedia.orgmasterorganicchemistry.com For the parent 1,5-hexadiene (B165246), this rearrangement is a reversible process that has been extensively studied. nrochemistry.com The introduction of fluorine atoms, particularly at the C3 and C4 positions as in 3,3,4,4-tetrafluoro-1,5-hexadiene, significantly influences the kinetics and mechanistic landscape of this transformation.

Computational studies have revealed that fluorination can alter the preferred reaction pathway. While the classic Cope rearrangement is a concerted process, fluorination can introduce significant diradical character to the transition state, and in some cases, may favor a stepwise mechanism involving a diradical intermediate over a concerted one. wikipedia.orgresearchgate.net This shift is attributed to the electronic effects of the fluorine substituents. For instance, computational analyses on various fluorinated hexadienes have shown that while a concerted mechanism via an aromatic-like transition state is common, certain substitution patterns can lead to the formation of a diradical intermediate. researchgate.net

Furthermore, the stability of the transition state relative to the ground state is affected. Studies on terminally fluorinated 1,5-hexadienes indicate that when the rearrangement can proceed through a chair-like transition state, the activation parameters are quite similar to their non-fluorinated hydrocarbon counterparts. However, for systems constrained to a boat-like transition state, the fluorinated dienes may favor a stepwise radical mechanism.

Differential Reactivity in Cycloaddition and Radical Reactions

The reactivity of 1,5-dienes in cycloaddition and radical-mediated reactions is also markedly influenced by the presence of the 3,3,4,4-tetrafluoro substitution pattern.

In thermal cycloaddition reactions, this compound has been shown to react with tetrafluoroethylene (B6358150) and chlorotrifluoroethylene (B8367). These reactions yield cyclic mono- and di-adducts, demonstrating the diene's capability to participate in such transformations. rsc.org

The contrast in reactivity is particularly stark in radical reactions. The thermal reaction of this compound with pentafluoroiodoethane (B1347087) at high temperatures (210–220°C) leads to an unusual cyclization product featuring a four-membered ring. This outcome is contrary to analogous reactions with the non-fluorinated hexa-1,5-diene, which typically yield five- or six-membered rings through radical cyclization. The formation of the strained four-membered ring highlights a significant mechanistic diversion imposed by the fluorine atoms. This pathway is notable despite the unfavorable entropy change typically associated with forming such strained structures. Minor amounts of a five-membered ring adduct and an acyclic mono-adduct are also formed in this reaction.

This preference for a different cyclization pathway underscores the profound electronic influence of the perfluoroalkyl segment on the transition state of the radical cyclization process. researchgate.net General principles of radical reactions indicate that the stability of the radical intermediates is a key determinant of the reaction pathway. mdpi.comnih.govnih.gov

Impact of Fluorination on Polymerization Behavior and Resulting Polymer Properties

The polymerization of this compound is not extensively documented in the literature. However, evidence suggests that the compound can undergo polymerization under certain conditions. During thermal reactions with fluoro-olefins, the formation of a low molecular weight polymer of this compound has been observed as a byproduct. rsc.org

While specific studies on the controlled polymerization of this diene are scarce, the behavior of other fluorinated monomers in polymerization reactions can offer some insights. Radical polymerization is a common and versatile method for a wide range of monomers, including halogenated ones. researchgate.net The introduction of fluorine can significantly impact the properties of the resulting polymer, such as enhancing thermal stability. For instance, the copolymerization of propylene (B89431) with small amounts of 1,5-hexadiene has been shown to improve the thermal stability of the resulting polypropylene (B1209903) due to the formation of cyclic structures within the polymer backbone.

Given the tendency of this compound to form byproducts, including a low-weight polymer, under thermal stress, it is plausible that it could be a substrate for radical polymerization. However, without dedicated studies, the specific properties of poly(this compound), such as its thermal stability, mechanical properties, and solubility, remain uncharacterized.

Electronic and Steric Effects of Fluorine on Molecular Conformation and Dynamics

The chemical behavior of this compound is intrinsically linked to the electronic and steric effects imparted by the four fluorine atoms on the central C3-C4 bond.

Electronic Effects: Fluorine is the most electronegative element, and its presence leads to a strong inductive electron withdrawal (-I effect) through the sigma bonds. This effect polarizes the C-F bonds and lowers the energy of the molecule's orbitals. The tetrafluoroethylene unit (-CF₂-CF₂-) at the core of the molecule significantly reduces the electron density of the diene system compared to the non-fluorinated 1,5-hexadiene. This has direct consequences for reactions like Diels-Alder, where electron-rich dienes are typically more reactive towards electron-poor dienophiles. libretexts.org

Steric Effects and Conformation: For a 1,5-diene to participate in concerted reactions like the Diels-Alder cycloaddition, it must adopt an s-cis conformation, where the double bonds are on the same side of the connecting single bond. ucalgary.calibretexts.org The alternative, more stable s-trans conformation is unreactive in this context. The bulky -CF₂-CF₂- group in this compound introduces significant steric hindrance. numberanalytics.com This steric bulk is expected to strongly disfavor the eclipsed arrangement required for the s-cis conformation, making the extended s-trans conformation heavily preferred. libretexts.orglibretexts.orgvaia.com This conformational bias would likely render this compound a poor substrate for Diels-Alder reactions with typical dienophiles, as the energetic barrier to achieve the necessary reactive conformation would be very high.

The table below summarizes the key comparative aspects discussed:

| Feature | 1,5-Hexadiene (Non-Fluorinated) | This compound |

| Sigmatropic Rearrangement | Classic concerted Cope rearrangement via chair-like transition state. | Can proceed via a dissociative or stepwise radical mechanism; kinetics influenced by transition state geometry. |

| Radical Cyclization | Typically forms five- or six-membered rings. | Can form strained four-membered ring products. |

| Cycloaddition | Readily participates in Diels-Alder reactions (requires s-cis conformation). | Reactivity in Diels-Alder is likely low due to steric hindrance disfavoring the s-cis conformation. Reacts with fluoro-olefins. |

| Polymerization | Can be copolymerized to modify polymer properties. researchgate.net | Forms low molecular weight polymer as a byproduct under thermal conditions. rsc.org |

| Electronic Properties | Standard electron density for a diene. | Electron-deficient diene system due to the inductive effect of fluorine atoms. |

| Conformational Preference | s-trans is more stable, but the energy barrier to the reactive s-cis is readily overcome. ucalgary.ca | s-trans is strongly favored due to significant steric hindrance from the -CF₂-CF₂- group. |

Future Research Directions and Emerging Opportunities

Exploration of Sustainable Synthetic Routes for Fluorinated Dienes

The chemical industry's shift towards green chemistry principles necessitates the development of environmentally benign synthetic methods for producing fluorinated monomers like 3,3,4,4-Tetrafluoro-1,5-hexadiene. Future research will likely focus on moving away from traditional methods that may rely on harsh conditions or hazardous reagents.

Key research areas include:

Biomass as Feedstock: Investigating pathways to derive building blocks for fluorinated dienes from renewable biomass sources. rsc.org For instance, processes are being developed to convert chitin, the second most abundant biomass, into nitrogen-containing furan (B31954) derivatives through dehydration and hydrolysis. rsc.org Similar principles could be explored to create backbones suitable for fluorination.

Green Solvents and Catalysts: The use of supercritical fluids (like scCO₂), ionic liquids, or aqueous reaction media can minimize the reliance on volatile organic compounds. Research into recyclable organocatalysts or biocatalysts could also lead to more sustainable production cycles.

Energy-Efficient Processes: Exploring photochemical or electrochemical methods for fluorination and C-C bond formation could reduce the energy consumption associated with high-temperature reactions.

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Feedstock | Petrochemical-based | Renewable (e.g., Biomass) rsc.org |

| Solvents | Volatile Organic Compounds (VOCs) | Supercritical fluids, ionic liquids, water |

| Energy Input | High temperature and pressure | Photochemical, electrochemical, lower temperatures |

| Byproducts | Often significant, may be hazardous | Minimized through high atom economy |

| Lifecycle | Linear (cradle-to-grave) | Circular (recyclable catalysts, solvent reuse) dalau.com |

Development of New Catalytic Systems for Highly Selective Transformations

The two double bonds in this compound provide a platform for a wide range of chemical transformations. Advances in catalysis are crucial for controlling the selectivity of these reactions to produce well-defined products.

Future research will focus on:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective reactions, such as asymmetric Diels-Alder reactions or cyclopropanation, leading to optically active fluorinated building blocks for pharmaceuticals and agrochemicals.

Metathesis Catalysis: Utilizing olefin metathesis to synthesize fluorinated polymers with controlled structures or to perform ring-closing metathesis on derivatives of this compound to create novel fluorinated cyclic compounds.

Tandem Catalysis: Designing catalytic systems where multiple reaction steps occur in a single pot, improving efficiency and reducing waste. For example, a Rh-catalyzed sequential annulation has been used to assemble highly fused aziridines, demonstrating the power of sequential transformations. mdpi.com

Photoredox Catalysis: Employing light-driven catalytic cycles for radical additions or polymerizations under mild conditions, offering a high degree of control over the reaction.

Table 2: Potential Catalytic Transformations of this compound

| Catalytic System | Reaction Type | Potential Product |

| Chiral Lewis Acids | Asymmetric Diels-Alder | Chiral fluorinated cyclohexenes |

| Grubbs or Schrock Catalysts | Ring-Opening Metathesis Polymerization (ROMP) | High-performance fluorinated elastomers |

| Palladium or Nickel Complexes | Cross-Coupling Reactions | Functionalized dienes and oligomers |

| Rhodium Catalysts | Sequential Annulation/Cyclization | Complex polycyclic fluorinated structures mdpi.com |

Design and Synthesis of Next-Generation Fluoropolymers and Composites with Tailored Functionalities

The primary application for a monomer like this compound is in polymer science. Its structure is ideal for creating advanced fluoropolymers and composites with precisely controlled properties for demanding applications in electronics, energy, and aerospace. fluorotherm.com

Emerging opportunities include:

Cross-Linked Elastomers: The diene functionality allows the monomer to act as a cross-linking agent, creating robust fluoroelastomers with superior thermal and chemical resistance. Such materials are critical for seals, gaskets, and hoses in aggressive environments. researchgate.net

Functional Fluoropolymers: Copolymerizing this compound with functional monomers can introduce specific properties like conductivity, hydrophilicity, or reactive sites for further modification. This could lead to materials for battery separators, fuel cell membranes, or sensor applications. acs.org

Fluoropolymer Composites: Incorporating nanoparticles or other reinforcing agents into a polymer matrix derived from this diene can create composites with enhanced mechanical strength, thermal conductivity, or electrical insulation. Nanostructured fluoropolymer composites are known to exhibit improved wear resistance and barrier properties. dalau.com

Low Dielectric Constant Materials: The high fluorine content can lead to polymers with very low dielectric constants, making them ideal for insulating layers in next-generation semiconductors and high-frequency communication equipment. lucintel.com

Table 3: Potential Properties of Polymers from this compound

| Polymer Type | Key Feature | Potential Application |

| Homopolymer | High fluorine content, cross-linkable | Low-k dielectric films, high-performance coatings |

| Copolymer with Vinylidene Fluoride (B91410) | Piezoelectric and thermal stability | Sensors, actuators, battery binders acs.org |

| Copolymer with Perfluoroalkyl Vinyl Ethers | Low-temperature flexibility, chemical inertness | Advanced elastomers for aerospace and automotive seals 20.210.105 |

| Grafted Polymer | Surface modification, biocompatibility | Medical devices, anti-fouling surfaces |

Integration of Advanced Computational Methodologies for Predictive Chemical Research

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules and materials, bypassing costly and time-consuming trial-and-error experimentation. rsc.org

Future research leveraging computational methods will involve:

Reaction Mechanism and Catalyst Design: Using Density Functional Theory (DFT) to model reaction pathways for the synthesis and polymerization of this compound. mdpi.com This allows for the rational design of catalysts with higher activity and selectivity. DFT has been effectively used to study fluorinated systems and predict their electrochemical properties. mdpi.comresearchgate.net

Polymer Property Prediction: Employing molecular dynamics (MD) simulations to predict the bulk properties of polymers derived from this diene, such as glass transition temperature, mechanical modulus, and gas permeability. MD simulations are also used to study the interaction of fluorinated compounds with surfaces, which is relevant for composite and membrane applications. mdpi.com

Materials Informatics: Applying machine learning algorithms to large datasets of experimental and computational results to identify structure-property relationships. This can guide the design of new fluoropolymers with optimized performance characteristics for specific applications.

Virtual Screening: Computationally screening libraries of potential co-monomers or additives to identify promising candidates for creating new composites and polymer blends with desired properties before their physical synthesis. mdpi.com

Table 4: Application of Computational Methods in Fluoropolymer Research

| Computational Method | Research Goal | Example Application |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate electronic properties. | Predicting the regioselectivity of a Diels-Alder reaction involving a fluorinated diene. researchgate.net |

| Molecular Dynamics (MD) | Simulate bulk material properties, study molecular interactions. | Modeling the adsorption of fluorinated molecules onto a graphene sheet for filtration applications. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding and intermolecular forces. | Understanding the nature of bonding in novel fluorinated heterocyclic compounds. |

| Machine Learning (ML) | Predict properties from structure, accelerate discovery. | Developing models to predict the ionic conductivity of new gel polymer electrolytes. acs.org |

Q & A

Q. What are the established synthetic routes for 3,3,4,4-tetrafluoro-1,5-hexadiene, and how can reaction yields be optimized?

The compound is synthesized via free-radical-mediated reactions or halogenation of precursor dienes. For example, free-radical addition of carbon tetrachloride to this compound generates cyclic monoadducts, with yields influenced by redox initiators (e.g., CuCl₂/ascorbic acid) and solvent polarity. Optimizing reaction time (3–24 hours) and temperature (40–80°C) enhances product selectivity . Characterization via GC-MS and NMR confirms purity (>98%) .

Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment of this compound?

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for CF₂ groups), while ¹H NMR resolves vinyl proton splitting (δ 5.2–5.8 ppm) .

- IR Spectroscopy : C=C stretching (1640–1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm backbone structure .

- Mass Spectrometry : Molecular ion peaks at m/z 154 (C₆H₆F₄⁺) with fragmentation patterns matching SMILES notation .

Q. How does solvent polarity impact the stability and reactivity of this compound in free-radical reactions?

Polar solvents (e.g., DMSO) stabilize ionic intermediates, favoring six-membered ring adducts, while nonpolar solvents (e.g., hexane) promote five-membered rings due to reduced solvation of radical species. Solvent choice also affects reaction rates, with dielectric constants >20 accelerating chain propagation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Store at room temperature in inert atmospheres to prevent peroxidation. Use fume hoods for liquid handling, as volatile fluorocarbons may irritate mucous membranes. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

Q. How can computational methods predict the regioselectivity of electrophilic additions to this compound?